N-Methylthiourea (CAS 598-52-7): A Comprehensive Technical Guide for Researchers and Drug Development Professionals
N-Methylthiourea (CAS 598-52-7): A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the synthesis, chemical properties, and diverse applications of N-Methylthiourea, a versatile building block in medicinal chemistry and organic synthesis.
N-Methylthiourea (CAS 598-52-7), a sulfur-containing organic compound, serves as a pivotal intermediate and building block in a multitude of chemical and biological applications. Its unique structural features, combining a nucleophilic sulfur atom with reactive nitrogen moieties, make it a valuable reagent in the synthesis of a wide array of heterocyclic compounds and a scaffold of significant interest in drug discovery. This technical guide provides a comprehensive overview of N-Methylthiourea, encompassing its physicochemical properties, synthesis, key chemical reactions, and its role in medicinal chemistry, with a focus on its interaction with significant signaling pathways.
Physicochemical Properties
A thorough understanding of the physicochemical properties of N-Methylthiourea is fundamental for its effective handling, application in synthesis, and interpretation of biological studies. The key properties are summarized in the table below.
| Property | Value | References |
| CAS Number | 598-52-7 | [1] |
| Molecular Formula | C₂H₆N₂S | [1] |
| Molecular Weight | 90.15 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 118-121 °C | |
| Boiling Point | 141.1 °C (predicted) | |
| Density | 1.14 g/cm³ | |
| Solubility | Soluble in water and alcohol | |
| InChI Key | KQJQICVXLJTWQD-UHFFFAOYSA-N | [1] |
| SMILES | CNC(=S)N | [1] |
Synthesis and Chemical Reactions
N-Methylthiourea is a versatile reagent in organic synthesis, primarily utilized for the construction of various heterocyclic systems. Its synthesis is well-established, and it participates in a range of chemical transformations.
Synthesis of N-Methylthiourea
A common and efficient method for the synthesis of N-Methylthiourea involves the reaction of methyl isothiocyanate with ammonia. This reaction is typically carried out in an aqueous or alcoholic solution and proceeds with good yield.
Experimental Protocol: Synthesis of N-Methylthiourea from Methyl Isothiocyanate and Ammonia
Materials:
-
Methyl isothiocyanate
-
Concentrated ammonium hydroxide solution
-
Ethanol (optional, as solvent)
-
Ice bath
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a suitable reaction vessel equipped with a stirrer, place the concentrated ammonium hydroxide solution.
-
Cool the solution in an ice bath.
-
Slowly add methyl isothiocyanate to the cooled ammonia solution with continuous stirring. The rate of addition should be controlled to manage the exothermic nature of the reaction.
-
After the addition is complete, continue stirring the mixture for a specified period to ensure the reaction goes to completion.
-
The N-Methylthiourea product will precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the collected solid with cold water to remove any unreacted starting materials and byproducts.
-
Dry the purified N-Methylthiourea. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.
Key Chemical Reactions
N-Methylthiourea serves as a valuable precursor for the synthesis of various heterocyclic compounds, which are prominent scaffolds in many biologically active molecules.
1. Hantzsch Thiazole Synthesis:
N-Methylthiourea is a key component in the Hantzsch thiazole synthesis, a classic condensation reaction used to prepare thiazole derivatives. In this reaction, N-Methylthiourea reacts with an α-haloketone to form a 2-aminothiazole derivative.
Experimental Protocol: Hantzsch Thiazole Synthesis using N-Methylthiourea
Materials:
-
N-Methylthiourea
-
An appropriate α-haloketone (e.g., 2-chloroacetophenone)
-
Ethanol (or another suitable solvent)
-
Reflux apparatus
-
Stirring apparatus
Procedure:
-
Dissolve N-Methylthiourea and the α-haloketone in ethanol in a round-bottom flask.
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the progress of the reaction using a suitable analytical technique (e.g., thin-layer chromatography).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling or after the addition of water.
-
Collect the solid product by filtration, wash with a suitable solvent, and dry.
-
Purify the product further by recrystallization if necessary.
2. Biginelli Reaction:
N-Methylthiourea can participate in the Biginelli reaction, a one-pot multicomponent reaction, to synthesize dihydropyrimidinethiones. These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The reaction involves the condensation of an aldehyde, a β-ketoester, and N-Methylthiourea.
Applications in Drug Development and Medicinal Chemistry
The thiourea moiety is a recognized "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds. N-Methylthiourea, as a simple substituted thiourea, and its derivatives have been extensively investigated for their therapeutic potential.
Enzyme Inhibition
Thiourea derivatives are known to act as inhibitors of various enzymes. For instance, S-substituted isothioureas, which can be derived from N-methylthiourea, have been identified as potent inhibitors of nitric oxide synthases (NOS).[2] This inhibitory activity has implications for conditions where nitric oxide plays a pathophysiological role, such as inflammation and septic shock.[2]
Anticancer Activity and EGFR Signaling Pathway
A significant area of research has focused on the anticancer properties of N-substituted thiourea derivatives.[3][4][5] Some of these compounds have been shown to target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in various cancers.[3][5] EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration.[3]
Certain N-substituted thiourea derivatives act as EGFR tyrosine kinase inhibitors (TKIs).[3] They compete with ATP for binding to the kinase domain of EGFR, thereby blocking its autophosphorylation and the subsequent activation of downstream pathways such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways.[3] This inhibition leads to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.[3]
Antioxidant Properties
Thiourea and its derivatives are recognized for their antioxidant properties, acting as scavengers of reactive oxygen species (ROS).[6][7][8] While N-Methylthiourea itself is a basic structure, more complex derivatives have shown significant potential in mitigating oxidative stress. The mechanism of action often involves the donation of a hydrogen atom from the N-H groups to neutralize free radicals.[8]
Conclusion
N-Methylthiourea (CAS 598-52-7) is a foundational molecule in organic synthesis and medicinal chemistry. Its straightforward synthesis and versatile reactivity make it an invaluable precursor for a wide range of heterocyclic compounds. The biological activities exhibited by its derivatives, particularly in the realms of enzyme inhibition and anticancer research, underscore its importance in drug discovery and development. For researchers and scientists, a comprehensive understanding of the properties and reactivity of N-Methylthiourea opens avenues for the design and synthesis of novel molecules with significant therapeutic potential.
References
- 1. Methylthiourea | C2H6N2S | CID 2723704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. csdlkhoahoc.hueuni.edu.vn [csdlkhoahoc.hueuni.edu.vn]
